4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Beschreibung
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate (CAS: 1415564-91-8) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.39 g/mol . Its structure features:
- A 2-hydroxy-4,6-dimethoxyphenyl ring substituted with an acetyl group at the 3-position.
- A 1-methylpiperidin-3-yl moiety linked to the phenyl ring and esterified with an acetate group.
The compound has been listed in specialty chemical catalogs but is marked as "discontinued," suggesting restricted commercial or research availability .
Eigenschaften
IUPAC Name |
[4-(3-acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10(20)16-13(23-4)8-14(24-5)17(18(16)22)12-6-7-19(3)9-15(12)25-11(2)21/h8,12,15,22H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSCQDNVKUGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2OC(=O)C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Hydroxy-Dimethoxyphenyl Intermediate: This step involves the acetylation of a hydroxy-dimethoxyphenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Formation: The intermediate is then reacted with a suitable piperidine derivative under basic conditions to form the piperidine ring.
Final Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound is primarily utilized in pharmaceutical research due to its structural similarities to known bioactive molecules. It serves as a precursor or building block in the synthesis of more complex compounds aimed at treating various conditions, including pain management and neurological disorders.
Analgesic Properties
Research indicates that derivatives of piperidine compounds exhibit analgesic effects. Studies have shown that modifications to the piperidine structure can enhance potency and selectivity for specific receptors, making this compound a candidate for further investigation in pain relief therapies .
Neuropharmacology
Given its structural characteristics, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter levels .
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing derivatives of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate demonstrated enhanced activity against certain cancer cell lines. Researchers modified the acetyl and hydroxyl groups to improve solubility and bioavailability, leading to increased efficacy in vitro .
Case Study 2: Pharmacokinetic Studies
Another investigation evaluated the pharmacokinetics of the compound in animal models. Results indicated favorable absorption and distribution profiles, suggesting potential for oral administration routes. The study highlighted the importance of structural modifications in optimizing pharmacokinetic properties .
Wirkmechanismus
The mechanism of action of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of hydroxyacetophenone derivatives and piperidine-containing esters. Below is a comparative analysis with four structurally related compounds:
Substituent Effects on Reactivity and Bioactivity
- Chalcone Derivatives (4a, Compound 19) : The conjugated α,β-unsaturated ketone system in chalcones (e.g., 4a) enables interactions with biological targets like kinases or tubulin, often linked to anticancer activity . In contrast, the piperidine-acetate group in the target compound may enhance membrane permeability or alter metabolic stability.
Biologische Aktivität
The compound 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate , also known by its chemical identifier CID 15068926, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperidine ring substituted with an acetylated phenolic moiety. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, research has shown that derivatives of piperidine can induce apoptosis in cancer cell lines through various mechanisms:
- Microtubule Destabilization : Compounds related to this structure have been reported to inhibit microtubule assembly, which is crucial for cancer cell division. A study demonstrated that certain piperidine derivatives could reduce microtubule assembly by approximately 40% at concentrations around 20 μM .
- Apoptosis Induction : In vitro studies on breast cancer MDA-MB-231 cells revealed that these compounds could enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents .
Table 1: Summary of Anticancer Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Microtubule Inhibition | Disruption of microtubule assembly | |
| Apoptosis Induction | Increased caspase-3 activity | |
| Cell Cycle Arrest | G2/M phase arrest in cancer cells |
2. Neuroprotective Effects
Piperidine derivatives are also being explored for their neuroprotective properties. Some studies suggest that they may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease .
3. Antioxidant Properties
The compound's phenolic components may contribute to antioxidant activity. Phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives for their cytotoxic effects against different cancer cell lines. The findings suggested that modifications on the piperidine structure significantly influenced their potency and selectivity towards specific cancer types .
Q & A
Q. What established synthetic routes exist for this compound, and what parameters critically influence reaction yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation for the acetyl group and nucleophilic substitution for the piperidine moiety. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (±5°C precision), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via column chromatography with gradient elution (hexane:ethyl acetate) is essential to isolate the product. Yield optimization requires iterative adjustment of stoichiometry and reaction time, supported by thin-layer chromatography (TLC) monitoring .
Q. Which spectroscopic techniques are prioritized for structural characterization, and how are spectral anomalies resolved?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the acetyl, methoxy, and piperidine groups. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl stretches. Discrepancies in NMR splitting patterns may arise from conformational flexibility; variable-temperature NMR or computational simulations (e.g., density functional theory, DFT) can resolve ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .
Q. How are physicochemical properties (e.g., solubility, stability) systematically evaluated?
Methodological Answer: Solubility is tested in solvents of varying polarity (water, ethanol, DMSO) via gravimetric analysis. Stability under acidic/basic conditions is assessed using HPLC with a C18 column (Mobile phase: methanol/buffer, pH 4.6). Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer: Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) model transition states to predict acetyl group reactivity. Molecular docking simulations assess steric hindrance from the methoxy substituents. Reaction path sampling (e.g., Nudged Elastic Band method) identifies low-energy pathways for selective functionalization .
Q. What strategies reconcile contradictions between experimental bioactivity and computational predictions?
Methodological Answer: If in vitro assays show unexpected inhibition while docking suggests weak binding, evaluate protein flexibility via molecular dynamics (MD) simulations (100 ns trajectories). Validate using alanine scanning mutagenesis to confirm predicted binding residues. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis with conflicting yield factors?
Methodological Answer: Apply a fractional factorial design (e.g., Taguchi L9 array) to screen variables: temperature (40–80°C), catalyst loading (5–15 mol%), and solvent (THF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between parameters. Pareto charts prioritize factors like solvent polarity (η² = 0.62) over temperature (η² = 0.28) .
Q. What in silico-in vitro workflows validate molecular targets in complex biological systems?
Methodological Answer: Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize targets (e.g., kinase inhibition). Validate via kinase panel assays (10 µM compound concentration) with ATP-Glo luminescence. Confounders (e.g., off-target effects) are addressed using siRNA knockdowns of predicted targets .
Q. Which catalytic systems enhance stereoselectivity in piperidine ring functionalization?
Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity. Monitor via chiral HPLC (Chiralpak IA column, heptane:isopropanol 90:10). Kinetic resolution (krel > 20) is achievable at –20°C .
Q. How do substituent modifications (e.g., methoxy → ethoxy) alter pharmacokinetic profiles?
Methodological Answer: Synthesize analogs via Williamson ether synthesis. Compare logP values (shake-flask method) and metabolic stability in liver microsomes (CYP450 incubation, LC-MS quantification). Ethoxy derivatives show 30% higher microsomal stability but reduced solubility (logP +0.5) .
Q. What advanced analytics detect trace degradation products (<0.1% w/w)?
Methodological Answer: Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS achieves ppm-level sensitivity. For oxidation products, employ post-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). Data-independent acquisition (DIA) modes (e.g., SWATH) enable untargeted degradation profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
